Ethyl (4-chloro-5-fluoropyridin-2-YL)acetate
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Overview
Description
Ethyl (4-chloro-5-fluoropyridin-2-YL)acetate is a chemical compound with the molecular formula C8H7ClFNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
The synthesis of Ethyl (4-chloro-5-fluoropyridin-2-YL)acetate typically involves the reaction of 4-chloro-5-fluoropyridine with ethyl acetate in the presence of a base. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Ethyl (4-chloro-5-fluoropyridin-2-YL)acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the pyridine ring. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Hydrolysis: The ester group in this compound can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Scientific Research Applications
Ethyl (4-chloro-5-fluoropyridin-2-YL)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for designing new molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: this compound is explored for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that can be harnessed for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (4-chloro-5-fluoropyridin-2-YL)acetate involves its interaction with specific molecular targets and pathways. The compound’s chloro and fluoro substituents influence its reactivity and binding affinity to biological molecules. These interactions can modulate enzymatic activities, receptor functions, and cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Ethyl (4-chloro-5-fluoropyridin-2-YL)acetate can be compared with other similar compounds, such as:
Ethyl (2-chloro-4-fluoropyridin-3-yl)acetate: This compound has a similar structure but differs in the position of the chloro and fluoro substituents. It exhibits different reactivity and biological activities.
Ethyl 2-(5-fluoropyridin-2-yl)acetate:
2-Chloro-5-fluoropyrimidine: Although not an ester, this compound shares the chloro and fluoro substituents on a pyridine-like ring, making it a useful comparison for studying the effects of these substituents on chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H9ClFNO2 |
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Molecular Weight |
217.62 g/mol |
IUPAC Name |
ethyl 2-(4-chloro-5-fluoropyridin-2-yl)acetate |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-9(13)4-6-3-7(10)8(11)5-12-6/h3,5H,2,4H2,1H3 |
InChI Key |
SGVWGIXFRADUNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=N1)F)Cl |
Origin of Product |
United States |
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